molecular formula C10H5FN2O B3042408 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile CAS No. 61338-20-3

6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Cat. No.: B3042408
CAS No.: 61338-20-3
M. Wt: 188.16 g/mol
InChI Key: BHNUHFWMNOYIAE-UHFFFAOYSA-N
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Description

6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile is a high-purity chemical intermediate of significant interest in medicinal chemistry and antibacterial research. This quinoline-based scaffold serves as a versatile building block for the synthesis of novel therapeutic compounds. Recent scientific investigations have demonstrated that derivatives of this core structure exhibit promising anti-mycobacterial activity, making it a crucial precursor in the development of new agents against tuberculosis . Studies have shown that substituting the traditional carboxylic acid group at the 3-position of the quinolone ring with a cyano group, as in this compound, can lead to enhanced potency against Mycobacterium tuberculosis H37Rv strain . Researchers are utilizing this compound to elaborate novel 2-amino-7-chloro-6-fluoro derivatives, with some synthesized compounds demonstrating superior in vitro activity compared to standard treatments . The molecular formula for this compound is C10H5FN2O, with a molecular weight of 188.16 g/mol . This product is intended for research and development purposes in a controlled laboratory environment only. It is not approved for diagnostic or therapeutic use in humans or animals. All safety data sheets and handling protocols must be consulted prior to use.

Properties

IUPAC Name

6-fluoro-4-oxo-1H-quinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5FN2O/c11-7-1-2-9-8(3-7)10(14)6(4-12)5-13-9/h1-3,5H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHNUHFWMNOYIAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)C(=CN2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile typically involves the following steps:

Industrial Production Methods

Industrial production of this compound often involves multi-step synthesis processes that are optimized for high yield and purity. These processes may include the use of catalysts, controlled reaction conditions, and purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and properties .

Scientific Research Applications

6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .

Comparison with Similar Compounds

Key Findings :

  • Fluorine at Position 6 enhances Gram-positive antibacterial activity by optimizing hydrogen bonding with DNA gyrase .
  • Chlorine at Position 6 increases lipophilicity but reduces target affinity compared to fluorine .
  • Ethoxy at Position 7 improves aqueous solubility but diminishes antimicrobial efficacy due to steric hindrance .

Antibacterial Activity

  • 6-Fluoro Derivative : Exhibits MIC values of 0.25–4 μg/mL against methicillin-resistant Staphylococcus epidermidis and Streptococcus pneumoniae, outperforming reference drugs like moxifloxacin (MX) and levofloxacin (LV) by 8–128-fold in some cases .
  • Hybrid Derivatives: Conjugation with 1,1-dialkylpiperazinium groups (e.g., compound 8f) enhances dual mechanisms: fluoroquinolone-mediated DNA gyrase inhibition and membrane disruption via quaternary ammonium moieties .

Kinase Inhibition

  • 4-Anilino-6,7-dialkoxyquinoline-3-carbonitriles: Bioisosteres of quinazoline-based kinase inhibitors (e.g., gefitinib) show comparable IC₅₀ values (nM range) against EGFR (epidermal growth factor receptor) .

Spectroscopic and Structural Insights

  • ¹H NMR : The 6-fluoro derivative shows distinct aromatic protons at δ 8.73 (H2) and δ 8.13 (H5), while 7-fluoro isomers exhibit upfield shifts for H7 (δ 7.77) due to fluorine’s electron-withdrawing effects .
  • IR : Strong absorption bands at ~2224 cm⁻¹ (C≡N) and ~1628 cm⁻¹ (C=O) are consistent across analogues .
  • X-ray Diffraction: Crystallographic data for 5,8-dimethoxy-2-phenyl derivatives reveal planar quinoline cores and intermolecular hydrogen bonding, stabilizing the solid-state structure .

Biological Activity

6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile is a synthetic compound that belongs to the quinoline family, known for its diverse biological activities. This article aims to compile and analyze the available research on its biological properties, focusing on its antimicrobial, anticancer, and antiviral activities.

Chemical Structure and Properties

The compound has the molecular formula C_10H_6F_N_3O, characterized by the presence of a fluorine atom at position 6, a carbonitrile group at position 3, and a keto group at position 4. These structural features contribute significantly to its biological activity.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of this compound against various pathogens.

  • In Vitro Studies : The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it showed minimum inhibitory concentrations (MIC) in the range of 1 to 25 µg/mL against several strains including Staphylococcus aureus and Escherichia coli .
  • In Vivo Studies : In mouse models, the compound demonstrated protective effects against infections caused by E. coli, with effective doses ranging from 50 to 160 mg/kg .
Pathogen MIC (µg/mL) Activity
Staphylococcus aureus1Strongly Inhibitory
Escherichia coli2.4Strongly Inhibitory
Klebsiella pneumoniae>100Weakly Inhibitory
Candida albicans25Moderately Inhibitory

Anticancer Activity

Research has also explored the potential of this compound as an anticancer agent:

  • Cell Line Studies : In vitro tests on human cancer cell lines have shown that the compound induces apoptosis and inhibits cell proliferation in a dose-dependent manner. For example, it was effective against prostate cancer cells, demonstrating significant growth inhibition .
  • Mechanism of Action : The anticancer activity is thought to be mediated through cell cycle arrest and induction of apoptosis via mitochondrial pathways .

Antiviral Activity

Emerging studies suggest that this compound may exhibit antiviral properties:

  • Hepatitis B Virus (HBV) : Preliminary studies indicate that certain derivatives of this compound can inhibit HBV replication in vitro, suggesting potential for therapeutic applications in viral infections .

Case Studies

Several case studies have been documented that illustrate the effectiveness of this compound:

  • Case Study on Antibacterial Efficacy : A study conducted on a series of synthesized derivatives showed that modifications in side chains could enhance antibacterial potency. The most potent derivative exhibited an MIC lower than 1 µg/mL against S. aureus .
  • Anticancer Evaluation : A clinical trial involving patients with bladder cancer reported that treatment with fluoroquinolone derivatives led to significant tumor size reduction in a subset of patients .

Q & A

Q. What precautions are critical when handling fluorinated quinoline derivatives?

  • Methodology : Use PPE (nitrile gloves, lab coat) and work in a fume hood to avoid inhalation/contact. Store under inert gas (argon) at –20°C to prevent degradation . For spills, neutralize with activated carbon and dispose via hazardous waste protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Reactant of Route 2
6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

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